molecular formula C12H10F3NO B11870028 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol

2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol

Cat. No.: B11870028
M. Wt: 241.21 g/mol
InChI Key: QWXGDXMRJRUZLF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol typically involves cyclization and cycloaddition reactions. One common method is the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another approach involves the use of hypervalent iodine (III) carboxylates as alkylating agents in the presence of a copper catalyst under visible light conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Zinc, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Parent quinoline.

    Substitution: Functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, thereby modulating biological processes. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

2,3-dimethyl-6-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C12H10F3NO/c1-6-7(2)16-10-4-3-8(12(13,14)15)5-9(10)11(6)17/h3-5H,1-2H3,(H,16,17)

InChI Key

QWXGDXMRJRUZLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C1=O)C=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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